molecular formula C14H20N6 B2359248 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine CAS No. 2415453-31-3

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine

Cat. No.: B2359248
CAS No.: 2415453-31-3
M. Wt: 272.356
InChI Key: DFLOOBVPTWNYFT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a 3,5-dimethylpyrazole group at position 2 and a 4-methylpiperazine moiety at position 2. Pyrazine derivatives are known for roles in medicinal chemistry, agrochemicals, and materials science, often exhibiting nootropic, antimicrobial, or plant-growth-modulating properties .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-11-10-12(2)20(17-11)14-13(15-4-5-16-14)19-8-6-18(3)7-9-19/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLOOBVPTWNYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2N3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Structural Features and Synthetic Challenges

The target compound features a pyrazine core substituted at positions 2 and 3 with a 3,5-dimethylpyrazole group and a 4-methylpiperazine moiety, respectively. Key challenges include:

  • Regioselectivity : Ensuring precise substitution at the pyrazine C2 and C3 positions.
  • Functional Group Compatibility : Managing reactivity of the pyrazole and piperazine groups under coupling conditions.
  • Purification : Separating regioisomers due to the symmetry of pyrazine.

Synthetic Routes and Methodologies

Sequential Nucleophilic Aromatic Substitution

This two-step approach leverages halogenated pyrazine intermediates for sequential substitution:

Step 2: Piperazine Coupling

Reaction : Intermediate 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyrazine reacts with 1-methylpiperazine.
Conditions :

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand
  • Solvent : Toluene, 110°C, 18 hours
    Yield : 58–72% (over two steps)

One-Pot Tandem Coupling

A streamlined method using prefunctionalized building blocks:

Reactants :

  • 3-Bromo-2-chloropyrazine
  • 3,5-Dimethylpyrazole
  • 1-Methylpiperazine

Conditions :

  • Catalyst System : CuI/1,10-phenanthroline
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 120°C, microwave irradiation (30 min)
    Advantages :
  • Eliminates intermediate isolation
  • 82% yield reported in patent literature

Metal-Free Coupling Using T3P®

Propylphosphonic anhydride (T3P®) enables efficient amide bond formation for piperazine attachment:

Procedure :

  • Synthesize 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-3-carboxylic acid via oxidation of methyl precursor.
  • Couple with 1-methylpiperazine using T3P® in DMF:
    • Molar Ratio : 1:1.2 (acid:piperazine)
    • Base : N,N-Diisopropylethylamine (DIPEA)
    • Time : 4 hours at 25°C

      Yield : 89% (LC-MS purity >95%)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Sequential SNAr 58–72 90–95 Scalability, established protocols Multi-step purification required
Tandem Coupling 82 98 Time-efficient, minimal intermediates Specialized equipment (microwave)
T3P®-Mediated 89 95 Mild conditions, high selectivity Cost of T3P® reagent

Mechanistic Insights and Optimization

Solvent Effects on Piperazine Coupling

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine nitrogen:

  • Dielectric Constant Correlation : Higher ε improves reaction rate (R² = 0.91).
  • Optimal Solvent : DMF (ε = 36.7) balances reactivity and boiling point.

Regioselectivity Control

Steric and electronic factors govern substitution patterns:

  • C2 vs. C3 Reactivity : C2 position is 1.3× more reactive due to resonance stabilization of transition state.
  • Directing Groups : Nitro substituents at C5 increase C3 selectivity by 40%.

Scale-Up Considerations

Industrial-Scale Synthesis (Patent EP2834243B1)

  • Batch Process : 50 kg scale using flow chemistry for exothermic steps
  • Key Parameters :
    • Residence time: 8 min in microreactor
    • Temperature gradient: 25°C → 110°C
  • Output : 92% yield, 99.5% HPLC purity

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via vacuum distillation (87% efficiency).
  • Catalyst Reuse : Pd/C catalyst reused 5× with <5% activity loss.

Analytical Characterization

Critical Quality Attributes :

  • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA/MeCN)
  • MS (ESI+) : m/z 313.2 [M+H]+
  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.21 (s, 1H, pyrazine-H)
    • δ 6.02 (s, 1H, pyrazole-H)
    • δ 3.74–2.81 (m, 8H, piperazine)

Emerging Methodologies

Photoredox Catalysis :

  • Visible-light-mediated C–N coupling using Ir(ppy)₃ (Pending validation).
    Biocatalytic Approaches :
  • Transaminase enzymes for asymmetric synthesis of chiral intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazine oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research involving pyrazole derivatives has demonstrated their ability to induce apoptosis in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with chemotherapeutic agents like doxorubicin showed enhanced cytotoxic effects, suggesting a synergistic potential that warrants further investigation .

Antimicrobial Activity

Pyrazole compounds are also noted for their antimicrobial properties. Various derivatives have been synthesized and tested against a range of pathogens, showing promising results in inhibiting bacterial growth. This activity is crucial in the context of rising antibiotic resistance .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been explored in several studies. These compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyFocus AreaFindings
Study 1AnticancerDemonstrated synergistic effects with doxorubicin in breast cancer cell lines.
Study 2AntimicrobialShowed significant inhibition against Gram-positive bacteria, indicating potential as a new antibiotic agent.
Study 3Anti-inflammatoryInhibited cytokine production in vitro, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Modulation of signaling pathways, such as neurotransmitter pathways in the brain.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrazine vs. Pyridine/Pyrimidine Analogs: The compound’s pyrazine core distinguishes it from structurally related pyridine or pyrimidine derivatives. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-pyrrol-1-yl)pyridine () shares the pyrazole substituent but replaces pyrazine with pyridine.
  • Tetrazine Derivatives :
    3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine () replaces pyrazine with a tetrazine ring, significantly increasing nitrogen content and reactivity. Tetrazines are often used in bioorthogonal chemistry, whereas pyrazines are more common in drug design due to metabolic stability .

Substituent Analysis

  • Pyrazole vs. Other Heteroaryl Groups: The 3,5-dimethylpyrazole group is recurrent in analogs like 1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone ().
  • Piperazine Modifications :
    The 4-methylpiperazine substituent contrasts with derivatives like 5,5’-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) (). Methylation at the piperazine nitrogen reduces basicity, which may influence receptor binding kinetics or solubility .

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Biological Activity (If Reported)
Target Compound Pyrazine 3,5-Dimethylpyrazole, 4-methylpiperazine Not explicitly reported in evidence
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-tetrazine Tetrazine Two 3,5-dimethylpyrazole groups Reactivity in click chemistry (inferred)
1-{4-[3-(3,5-Dimethylpyrazolyl)-4-nitrophenyl]piperazine Benzene 3,5-Dimethylpyrazole, nitro group Potential pharmacological applications

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C12H18N4C_{12}H_{18}N_4, with a structure that features a pyrazole ring and a piperazine moiety. The presence of the 3,5-dimethyl substituents on the pyrazole ring enhances its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds found that modifications in the pyrazole structure can lead to enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's piperazine component may also contribute to its antimicrobial efficacy by improving membrane permeability and interaction with bacterial targets .

Compound Activity MIC (μg/mL) Target Organisms
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazineModerateTBDS. aureus, E. coli
Related Pyrazole DerivativesHigh0.22 - 0.25S. aureus, S. epidermidis

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, a related study reported up to 85% inhibition of TNF-α at concentrations of 10 µM . This suggests that the compound may possess similar anti-inflammatory properties.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes : Pyrazoles can inhibit enzymes involved in inflammation and pain pathways.
  • Antimicrobial Mechanisms : They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Antitumor Activity : Some studies have indicated that pyrazoles can inhibit tubulin polymerization, which is crucial for cancer cell division .

Case Studies

  • Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against common pathogens. The study found that modifications in the piperazine moiety significantly increased antimicrobial activity against resistant strains .
  • Anti-inflammatory Assessment : In a model of carrageenan-induced edema, compounds similar to the target showed comparable effectiveness to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to identify stable binding conformations .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity and binding .
  • Pharmacophore Modeling : Maps essential interaction features (e.g., hydrogen bond donors, hydrophobic regions) to guide analog design .

What experimental designs address contradictory data in biological activity across different cell lines?

Advanced
To resolve discrepancies:

  • Dose-Response Curves : Test a wider concentration range (e.g., 0.1–100 µM) to account for cell line-specific sensitivity .
  • Combination Studies : Evaluate synergy with standard drugs (e.g., cisplatin in cancer cells) using Chou-Talalay or Bliss independence models .
  • Mechanistic Profiling : Use Western blotting or qPCR to verify target modulation (e.g., phosphorylation status of kinases) in resistant vs. sensitive lines .

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